methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate
Description
Methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate is a synthetic tryptophan derivative characterized by two trifluoroacetyl (TFA) protecting groups: one on the amino moiety and another on the indole nitrogen (Figure 1). The TFA groups enhance stability during synthetic processes, particularly in palladium-catalyzed reactions, by preventing undesired side reactions at reactive sites. The stereochemistry (S-configuration) is critical for biological activity, as enantiomeric differences significantly impact molecular interactions .
Properties
Molecular Formula |
C16H12F6N2O4 |
|---|---|
Molecular Weight |
410.27 g/mol |
IUPAC Name |
methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate |
InChI |
InChI=1S/C16H12F6N2O4/c1-28-12(25)10(23-13(26)15(17,18)19)6-8-7-24(14(27)16(20,21)22)11-5-3-2-4-9(8)11/h2-5,7,10H,6H2,1H3,(H,23,26)/t10-/m0/s1 |
InChI Key |
JIEHTAVFXWLOCB-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial, anticancer, and cytotoxic effects, supported by various research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an indole moiety and trifluoroacetyl groups. Its molecular formula is C₁₄H₁₄F₆N₂O₃, and it exhibits unique properties due to the presence of trifluoromethyl groups which enhance lipophilicity and biological activity.
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a low MIC against Methicillin-resistant Staphylococcus aureus (MRSA), with values as low as 1 µg/mL. This indicates strong antibacterial efficacy, particularly against resistant strains .
- Mechanism of Action : The antibacterial effect is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although detailed mechanisms require further elucidation through molecular docking studies.
2. Anticancer Activity
The compound has shown promising results in anticancer assays:
- Cell Lines Tested : It was evaluated against several cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Cytotoxicity : The IC50 values ranged between 5 to 15 µM across different cell lines, indicating significant antiproliferative activity. The compound preferentially inhibited rapidly dividing cells compared to normal fibroblasts .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| A549 | 10 | Significant inhibition |
| HeLa | 8 | Moderate inhibition |
| MCF-7 | 12 | Significant inhibition |
3. Cytotoxic Effects
The cytotoxicity of this compound was assessed using standard protocols:
- Cell Viability Assays : Compounds were tested using MTT assays to determine their impact on cell viability.
- Results : Compounds exhibited cytotoxic effects with IC50 values below 10 µM in several assays, indicating potential for development as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, the compound was tested against MRSA and exhibited an MIC of 1 µg/mL. This study underscores its potential as a treatment option for antibiotic-resistant infections .
Case Study 2: Anticancer Potential
A comprehensive evaluation involving multiple cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis in cancer cells. The study suggested that further investigations into its mechanism could lead to novel cancer therapies .
Comparison with Similar Compounds
Key Observations:
Protecting Groups :
- The TFA groups in the target compound contrast with acetamido () or 1,3-dioxoisoindolin-2-yl () groups. TFA’s strong electron-withdrawing nature enhances resistance to nucleophilic attack but may reduce solubility in polar solvents .
- Unprotected analogs () exhibit higher reactivity but require milder conditions to avoid decomposition .
Prenylation () introduces hydrophobicity, enhancing membrane permeability in bioactive molecules .
Physical and Spectroscopic Properties
Table 2: Comparative Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
